(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

CAS No.: 1236260-93-7

Cat. No.: VC3011855

Molecular Formula: C10H20ClN3O

Molecular Weight: 233.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236260-93-7 |

|---|---|

| Molecular Formula | C10H20ClN3O |

| Molecular Weight | 233.74 g/mol |

| IUPAC Name | (4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H |

| Standard InChI Key | QZMWJRAHCFFUJU-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2CCCN2.Cl |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2CCCN2.Cl |

Introduction

Chemical Identity and Structural Characteristics

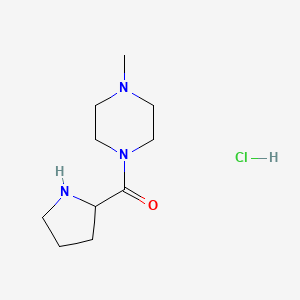

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride is a complex organic compound containing nitrogen-rich heterocyclic rings. It is the hydrochloride salt of (4-methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone, featuring a pyrrolidine ring connected to a 4-methylpiperazine via a carbonyl linkage.

| Parameter | Information |

|---|---|

| CAS Number | 1236260-93-7 |

| Molecular Formula | C10H20ClN3O |

| Molecular Weight | 233.74 g/mol |

| IUPAC Name | (4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H |

| Standard InChIKey | QZMWJRAHCFFUJU-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2CCCN2.Cl |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2CCCN2.Cl |

| Parent Compound CID | 14084856 (1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine) |

The compound's chemical structure consists of three main components: a pyrrolidine ring (a five-membered nitrogen-containing heterocycle), a piperazine ring (a six-membered dinitrogen heterocycle) with a methyl substituent, and a connecting carbonyl group. This particular molecular arrangement creates a distinctive spatial configuration that influences its chemical behavior and potential applications .

Physical and Chemical Properties

The physical and chemical properties of (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride are fundamental to understanding its behavior in various chemical environments and potential applications.

Physical Properties

This compound typically appears as a crystalline solid at room temperature, consistent with other piperazine and pyrrolidine derivatives. As a hydrochloride salt, it generally exhibits enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous applications.

Chemical Properties

The chemical reactivity of this compound is largely determined by its functional groups:

-

The carbonyl (C=O) group serves as a hydrogen bond acceptor and participates in nucleophilic addition reactions.

-

The pyrrolidine nitrogen can function as a weak base and nucleophile.

-

The piperazine ring contains two nitrogen atoms with different electronic environments due to the methyl substituent, affecting their respective basicities and nucleophilicities.

-

The hydrochloride salt formation modifies the compound's solubility profile and chemical reactivity compared to the free base .

Synthesis Methods

The synthesis of (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves reaction pathways that form the amide linkage between the pyrrolidine and piperazine moieties.

General Synthetic Approach

The synthesis commonly proceeds through the reaction of 4-methylpiperazine with pyrrolidine-2-carboxylic acid or its derivatives. The specific conditions and reagents used can vary depending on the desired yield and purity. This approach typically leverages amide coupling chemistry, which may include:

-

Activation of the carboxylic acid group of pyrrolidine-2-carboxylic acid using coupling reagents.

-

Nucleophilic attack by the 4-methylpiperazine nitrogen on the activated carboxylic acid.

-

Formation of the hydrochloride salt by treatment with hydrochloric acid.

Alternative Synthesis Routes

Alternative synthesis pathways might involve:

-

Use of pyrrolidine-2-carbonyl chloride or other activated pyrrolidine-2-carboxylic acid derivatives.

-

Employment of different coupling reagents like carbodiimides, phosphonium, or uronium salts.

-

Solid-phase synthetic approaches for research applications requiring small quantities of high purity material.

Applications and Research Uses

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride has potential applications across various fields of chemical and pharmaceutical research, primarily due to its unique structural features.

Chemical Research

In chemical research, this compound may serve as:

-

A building block for the synthesis of more complex molecules with specific structural requirements.

-

A model compound for studying amide bond formation and stability.

Analytical Characterization

Analytical characterization of (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic techniques can be employed for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the hydrogens and carbons in the molecular structure, confirming the presence of the pyrrolidine and piperazine rings, the methyl group, and the carbonyl functionality.

-

Infrared (IR) Spectroscopy: This technique can identify characteristic absorption bands for functional groups such as the carbonyl (typically around 1650-1700 cm⁻¹) and N-H stretching vibrations.

-

Mass Spectrometry (MS): This method can confirm the molecular weight of the compound and provide fragmentation patterns that help verify its structure .

Chromatographic Analysis

Chromatographic methods are valuable for assessing the purity of the compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume